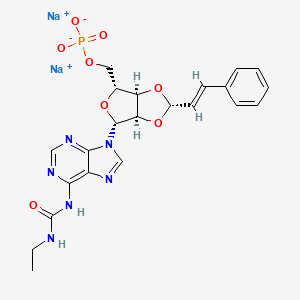
AZ12799734
概述
描述
AZ12799734 是一种选择性、口服有效的转化生长因子β受体1激酶抑制剂。该化合物也被发现能够抑制骨形态发生蛋白信号通路。 由于它能够干扰这些疾病的关键信号通路,因此它已在潜在的治疗应用方面得到研究,尤其是在癌症和纤维化方面 .
科学研究应用
AZ12799734 具有广泛的科学研究应用,包括:
化学: 用作研究转化生长因子β信号通路的工具化合物。
生物学: 在基于细胞的分析中使用,以研究转化生长因子β抑制对细胞过程的影响。
医学: 研究其在治疗癌症和纤维化疾病方面的潜在治疗应用。
作用机制
AZ12799734 通过抑制转化生长因子β受体1激酶发挥作用。这种抑制阻止了SMAD蛋白的磷酸化,SMAD蛋白是转化生长因子β信号通路的关键介质。 通过阻断这条通路,this compound 可以干扰细胞过程,例如增殖、分化和迁移,这些过程在癌症和纤维化疾病的发展和进展中至关重要 .
生化分析
Biochemical Properties
AZ12799734 plays a crucial role in biochemical reactions by inhibiting TGFBR1 kinase activity. It has an IC50 of 47 nM for TGFBR1 and also acts as a pan inhibitor for bone morphogenetic proteins (BMP) and TGF-beta (TGFβ) pathways . The compound interacts with several enzymes and proteins, including activin A receptor type 1B (ALK4), TGFBR1, and activin A receptor type 1C (ALK7), inhibiting their phosphorylation activities . These interactions are essential for regulating cell proliferation, differentiation, and migration.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It inhibits the phosphorylation of SMAD1 and SMAD2, which are critical mediators of TGF-beta signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TGF-beta-induced migration in HaCaT epithelial cells and NIH3T3 cells . Additionally, it blocks TGF-beta-mediated induction of SMAD2 phosphorylation, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TGFBR1 and other related receptors. By inhibiting TGFBR1 kinase activity, this compound prevents the phosphorylation and activation of downstream SMAD proteins . This inhibition disrupts the TGF-beta signaling pathway, leading to altered gene expression and cellular responses. The compound’s ability to inhibit multiple receptors, including ALK4, ALK5, and ALK7, further enhances its effectiveness in modulating TGF-beta and BMP signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. Studies have shown that prolonged treatment with this compound results in sustained inhibition of TGF-beta signaling and long-term effects on cellular function . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TGF-beta signaling without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including heart valve lesions and physeal dysplasia in rats . These findings indicate the need for careful dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with TGF-beta and BMP receptors . The compound inhibits the phosphorylation of SMAD proteins, thereby modulating the downstream signaling cascades. This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses . Additionally, this compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function. Studies have shown that this compound is efficiently distributed within cells, ensuring its availability for inhibiting TGF-beta signaling .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit TGF-beta signaling and modulate cellular responses. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
合成路线和反应条件
AZ12799734 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
吡啶核心形成: 这涉及到 2,6-二甲基-3-吡啶与适当试剂的反应,以形成核心结构。
最终修饰:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及到使用高通量合成技术、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
AZ12799734 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可以改变官能团,可能改变化合物的活性。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的产物 .
相似化合物的比较
类似化合物
AZ12601011: 另一种选择性抑制转化生长因子β受体1激酶的抑制剂。
SB-431542: 一种著名的转化生长因子β受体1激酶抑制剂。
LY2157299 (Galunisertib): 一种具有临床应用的转化生长因子β受体1激酶抑制剂
独特性
AZ12799734 的独特性在于它作为转化生长因子β受体1激酶抑制剂的高度选择性和效力。它还具有抑制骨形态发生蛋白信号通路的能力,这增加了它的治疗潜力。 此外,它的口服生物利用度使其成为药物开发的有希望的候选者 .
属性
IUPAC Name |
4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZXMAOIHDDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117684-36-2 | |
| Record name | AZ-12799734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-12799734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
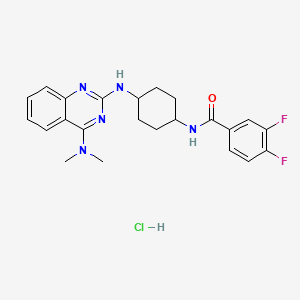

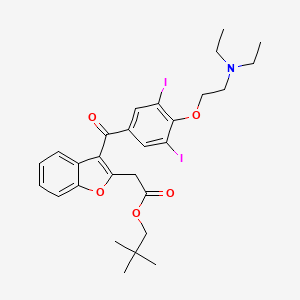
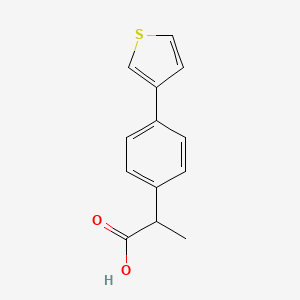
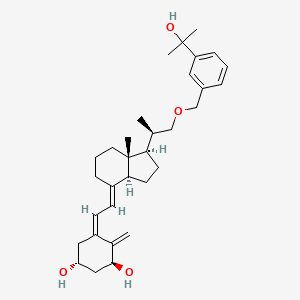
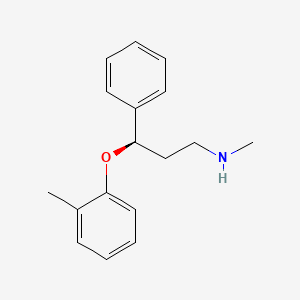
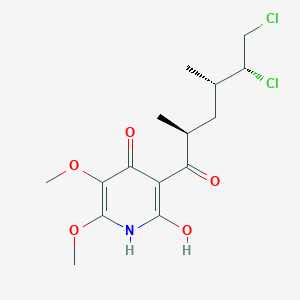

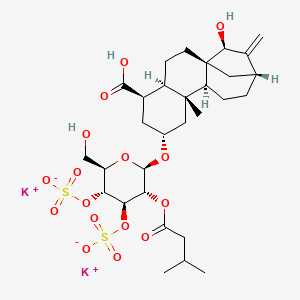


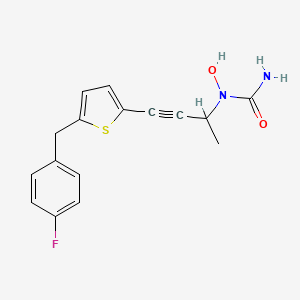
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
